

## A Comparative Analysis of Suchilactone and TNO155 in Preclinical Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Suchilactone |           |
| Cat. No.:            | B15577803    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two SHP2 inhibitors, **Suchilactone** and TNO155, in preclinical leukemia models. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating their potential as therapeutic agents.

## **Executive Summary**

Both **Suchilactone**, a natural product, and TNO155, a synthetic allosteric inhibitor, target the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways. Preclinical data demonstrates the anti-leukemic activity of both compounds. **Suchilactone** has shown efficacy in acute myeloid leukemia (AML) cell lines and in a xenograft model. While direct monotherapy data for TNO155 in leukemia models is limited in the reviewed literature, data for a structurally related and potent allosteric SHP2 inhibitor, RMC-4550, is presented as a surrogate to provide a basis for comparison. Both approaches show promise in targeting SHP2-dependent leukemias.

#### **Data Presentation**

In Vitro Efficacy: Inhibition of Leukemia Cell

**Proliferation** 



| Compound                          | Cell Line                                             | Cancer Type                     | IC50     | Citation |
|-----------------------------------|-------------------------------------------------------|---------------------------------|----------|----------|
| Suchilactone                      | SHI-1                                                 | Acute Myeloid<br>Leukemia (AML) | 17.01 μΜ | [1]      |
| Jurkat                            | T-cell Acute<br>Lymphoblastic<br>Leukemia (T-<br>ALL) | 47.03 μΜ                        | [1]      |          |
| THP-1                             | Acute Monocytic<br>Leukemia (AML)                     | 65.83 μM                        | [1]      |          |
| RMC-4550<br>(TNO155<br>surrogate) | Molm-14 (FLT3-<br>ITD)                                | Acute Myeloid<br>Leukemia (AML) | 146 nM   | [1]      |
| MV4-11 (FLT3-<br>ITD)             | Acute Myeloid<br>Leukemia (AML)                       | 120 nM                          | [1]      |          |
| Kasumi-1 (KIT<br>N822K)           | Acute Myeloid<br>Leukemia (AML)                       | 193 nM                          | [1]      |          |
| SKNO-1 (KIT<br>N822K)             | Acute Myeloid<br>Leukemia (AML)                       | 480 nM                          | [1]      |          |
| K562 (BCR-<br>ABL1)               | Chronic Myeloid<br>Leukemia (CML)                     | 2,086 nM                        | [1]      |          |

## In Vivo Efficacy: Leukemia Xenograft Models



| Compound                                     | Model                                          | Dosing                                                                                            | Outcome                                                                                             | Citation |
|----------------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|----------|
| Suchilactone                                 | SHI-1 AML<br>Xenograft (SCID<br>mice)          | 15 mg/kg and 30<br>mg/kg, oral<br>gavage, daily for<br>19 days                                    | Tumor weight reduction from 0.618 g (control) to 0.35 g (15 mg/kg) and 0.258 g (30 mg/kg)           | [1]      |
| RMC-4550<br>(TNO155<br>surrogate)            | Molm-14 AML<br>Xenograft                       | 30 mg/kg, oral<br>gavage, 5 times<br>a week for 28<br>days (in<br>combination with<br>Venetoclax) | Significantly decreased leukemia burden and improved survival compared to control and single agents | [2]      |
| FLT3-ITD AML Patient-Derived Xenograft (PDX) | Not specified (in combination with Venetoclax) | Markedly<br>decreased<br>%hCD45 in<br>cardiac blood<br>and spleen                                 | [2]                                                                                                 |          |

# Signaling Pathways and Experimental Workflows SHP2 Signaling Pathway in Leukemia

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is frequently hyperactivated in leukemia. Both **Suchilactone** and TNO155/RMC-4550 inhibit SHP2, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK pathway and points of inhibition.

### **Experimental Workflow for In Vivo Xenograft Studies**



This diagram outlines a typical workflow for assessing the efficacy of therapeutic compounds in a leukemia xenograft model.



Click to download full resolution via product page

Caption: Workflow for leukemia xenograft efficacy studies.



# Experimental Protocols Suchilactone In Vivo Xenograft Study[1]

- Cell Line: SHI-1 human acute myeloid leukemia cells.
- Animal Model: Female SCID (Severe Combined Immunodeficiency) mice.
- Cell Implantation: 1 x 106 SHI-1 cells were subcutaneously inoculated per mouse.
- Treatment Groups:
  - Control group: Vehicle (PBS with 0.5% carboxymethylcellulose sodium).
  - Suchilactone low dose: 15 mg/kg.
  - Suchilactone high dose: 30 mg/kg.
- Administration: Suchilactone was dissolved in the vehicle and administered via oral gavage (i.g.) once daily for 19 days.
- Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor tissues were stained for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker).

## RMC-4550 In Vivo Xenograft Study (TNO155 Surrogate) [2]

- Cell Line: Molm-14 human acute myeloid leukemia cells (FLT3-ITD positive).
- Animal Model: Not specified in the abstract, but likely immunodeficient mice (e.g., NSG).
- Cell Implantation: Not specified.
- Treatment Groups (Combination Study):
  - Vehicle control.
  - RMC-4550: 30 mg/kg.



- Venetoclax: 100 mg/kg.
- Combination: RMC-4550 (30 mg/kg) and Venetoclax (100 mg/kg).
- Administration: Compounds were administered orally five times a week for 28 days.
- Endpoint Analysis: Leukemia burden was assessed, and survival was monitored. For the patient-derived xenograft (PDX) model, the percentage of human CD45+ cells in the blood and spleen was measured.

### General Protocol for Cell Proliferation (IC50) Assay

- Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density.
- Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., **Suchilactone** or TNO155/RMC-4550) for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric assay such as CCK-8 or a luminescence-based assay like CellTiter-Glo.
- Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

### Conclusion

Both **Suchilactone** and the clinical-stage SHP2 inhibitor TNO155 (represented by RMC-4550 in some preclinical models) demonstrate anti-leukemic properties through the inhibition of the SHP2 phosphatase. **Suchilactone**, a natural product, shows activity in the micromolar range against AML cell lines. The synthetic allosteric inhibitor RMC-4550 exhibits more potent, nanomolar activity against a panel of AML cell lines with specific driver mutations.

The provided data and protocols offer a foundation for further investigation into the therapeutic potential of these SHP2 inhibitors in leukemia. Direct head-to-head preclinical studies of **Suchilactone** and TNO155 are warranted to definitively compare their efficacy and safety profiles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Analysis of Suchilactone and TNO155 in Preclinical Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577803#efficacy-of-suchilactone-compared-to-tno155-in-leukemia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



